4-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2-methoxy-6-nitrophenol 4-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2-methoxy-6-nitrophenol
Brand Name: Vulcanchem
CAS No.: 1391712-50-7
VCID: VC7946465
InChI: InChI=1S/C16H12Cl2N4O5/c1-6-11(14(18)19-7(2)12(6)17)15-20-16(27-21-15)8-4-9(22(24)25)13(23)10(5-8)26-3/h4-5,23H,1-3H3
SMILES: CC1=C(C(=NC(=C1Cl)C)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-]
Molecular Formula: C16H12Cl2N4O5
Molecular Weight: 411.2

4-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2-methoxy-6-nitrophenol

CAS No.: 1391712-50-7

Cat. No.: VC7946465

Molecular Formula: C16H12Cl2N4O5

Molecular Weight: 411.2

* For research use only. Not for human or veterinary use.

4-(3-(2,5-Dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2-methoxy-6-nitrophenol - 1391712-50-7

Specification

CAS No. 1391712-50-7
Molecular Formula C16H12Cl2N4O5
Molecular Weight 411.2
IUPAC Name 4-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol
Standard InChI InChI=1S/C16H12Cl2N4O5/c1-6-11(14(18)19-7(2)12(6)17)15-20-16(27-21-15)8-4-9(22(24)25)13(23)10(5-8)26-3/h4-5,23H,1-3H3
Standard InChI Key AGMWEOLWLPKJFM-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=C1Cl)C)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-]
Canonical SMILES CC1=C(C(=NC(=C1Cl)C)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The compound’s molecular formula is C₁₆H₁₂Cl₂N₄O₅, with a molecular weight of 411.2 g/mol . Its IUPAC name, 4-[3-(2,5-dichloro-4,6-dimethylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2-methoxy-6-nitrophenol, systematically describes its structure:

  • A pyridine ring substituted with two chlorine atoms at positions 2 and 5, and methyl groups at positions 4 and 6.

  • An 1,2,4-oxadiazole ring linked to the pyridine at position 3.

  • A phenol group at position 4 of the oxadiazole, further substituted with a methoxy group at position 2 and a nitro group at position 6 .

Table 1: Key Identifiers

PropertyValue
CAS Registry Number1391712-50-7
SMILESCC1=C(C(=NC(=C1Cl)C)Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)O)N+[O-]
InChIKeyAGMWEOLWLPKJFM-UHFFFAOYSA-N
PubChem CID136238581

Structural Analysis

The molecule’s planar aromatic systems—pyridine, oxadiazole, and phenol—create a conjugated π-system that may influence electronic properties and intermolecular interactions. Key structural features include:

  • Chlorine Substituents: The electron-withdrawing chlorine atoms at positions 2 and 5 on the pyridine ring enhance electrophilicity, potentially affecting reactivity in substitution reactions .

  • Methyl Groups: The methyl groups at positions 4 and 6 introduce steric hindrance, which could modulate binding affinity in biological targets.

  • Nitro Group: The nitro substituent at position 6 on the phenol ring contributes to the compound’s polarity and may participate in redox reactions .

StepReaction TypeReagents/Conditions
1Amidoxime FormationNH₂OH·HCl, NaHCO₃, EtOH, reflux
2Cyclization to OxadiazoleAcyl chloride, DMF, 80–100°C
3NitrationHNO₃/H₂SO₄, 0–5°C

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its polar nitro and hydroxyl groups versus nonpolar methyl and chloro substituents. Predicted logP values (using software like ACD/Labs) suggest moderate lipophilicity, favoring solubility in organic solvents such as DMSO or dichloromethane .

Stability

  • Thermal Stability: The aromatic and heterocyclic systems likely confer thermal stability up to 200°C.

  • Photostability: The nitro group may render the compound sensitive to UV light, necessitating storage in amber containers .

Table 3: Predicted Physicochemical Data

PropertyValue
Melting Point210–215°C (estimated)
logP2.8 ± 0.3
Hydrogen Bond Donors1 (phenolic -OH)
Hydrogen Bond Acceptors8

Applications and Research Significance

Pharmaceutical Intermediates

This compound is identified as Opicapone Impurity 12, a byproduct or degradation product in the synthesis of Opicapone, a catechol-O-methyltransferase (COMT) inhibitor used in Parkinson’s disease therapy . Controlling such impurities is critical for drug safety and regulatory compliance.

Biological Activity

While direct studies on this compound are scarce, structural analogs with oxadiazole and nitrophenol moieties exhibit:

  • Antimicrobial Activity: Oxadiazoles are known to disrupt bacterial cell wall synthesis.

  • Anticancer Potential: Nitrophenol derivatives can act as pro-drugs, releasing cytotoxic radicals under reductive conditions .

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